

Application Notes and Protocols for Iminyl Radical-Mediated Synthesis of γ -Cyanoalkyl Compounds

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Compound of Interest

Compound Name: *Cyclobutanone oxime*

Cat. No.: *B1297607*

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Introduction

The synthesis of γ -cyanoalkyl compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group, which can be transformed into a variety of other functional groups. A modern and efficient approach to these structures involves the generation of iminyl radicals, often derived from the ring-opening of **cyclobutanone oxime** esters. This method provides a powerful tool for the formation of $C(sp^3)-C(sp^3)$ bonds under mild conditions. These application notes provide an overview of key methodologies, including photocatalytic, iron-catalyzed, and catalyst-free approaches, for the synthesis of γ -cyanoalkyl compounds. Detailed protocols for representative reactions are also presented.

Methodologies Overview

The core strategy for the synthesis of γ -cyanoalkyl compounds via iminyl radicals involves the generation of an iminyl radical from a **cyclobutanone oxime** precursor. This is followed by a β -scission of a C-C bond within the cyclobutyl ring, which releases the ring strain and forms a γ -cyanoalkyl radical. This radical can then be trapped by a suitable radical acceptor to furnish the desired product. The initiation of this cascade can be achieved through various means, including visible-light photoredox catalysis, transition metal catalysis, or thermal induction.^{[1][2]}

Data Presentation

Table 1: Visible-Light-Driven Cyanoalkylation of Quinoxalinones

This table summarizes the results of the visible-light-driven cyanoalkylation of various quinoxalinones with **cyclobutanone oxime** esters. The reaction proceeds without the need for a photocatalyst.^{[3][4]}

Entry	Quinoxalinone Substrate	Cyclobutanone Oxime Ester	Product	Yield (%)
1	1-Methylquinoxalin-2(1H)-one	Cyclobutanone O-benzoyl oxime	3-(3-cyanopropyl)-1-methylquinoxalin-2(1H)-one	85
2	1-Ethylquinoxalin-2(1H)-one	Cyclobutanone O-benzoyl oxime	3-(3-cyanopropyl)-1-ethylquinoxalin-2(1H)-one	82
3	1-Phenylquinoxalin-2(1H)-one	Cyclobutanone O-benzoyl oxime	3-(3-cyanopropyl)-1-phenylquinoxalin-2(1H)-one	78
4	6-Chloro-1-methylquinoxalin-2(1H)-one	Cyclobutanone O-benzoyl oxime	6-chloro-3-(3-cyanopropyl)-1-methylquinoxalin-2(1H)-one	75
5	1-Methylquinoxalin-2(1H)-one	3-Phenylcyclobutane O-benzoyl oxime	3-(3-cyano-1-phenylpropyl)-1-methylquinoxalin-2(1H)-one	65

Table 2: Iron-Catalyzed Direct C–H Cyanoalkylation of Heteroarenes

This table presents the yields for the iron-catalyzed direct C–H cyanoalkylation of various heteroarenes with **cyclobutanone oxime** esters.^[1]

Entry	Heteroarene Substrate	Cyclobutanone Oxime Ester	Product	Yield (%)
1	Quinoxalin-2(1H)-one	Cyclobutanone O-pivaloyl oxime	3-(3-cyanopropyl)quinoxalin-2(1H)-one	92
2	Flavone	Cyclobutanone O-pivaloyl oxime	3-(3-cyanopropyl)flavone	75
3	Benzothiazole	Cyclobutanone O-pivaloyl oxime	2-(3-cyanopropyl)benzothiazole	68
4	Caffeine	Cyclobutanone O-pivaloyl oxime	8-(3-cyanopropyl)caffeine	55
5	Quinoxalin-2(1H)-one	Cyclopentanone O-pivaloyl oxime	3-(4-cyanobutyl)quinoxalin-2(1H)-one	45

Table 3: Organophotocatalytic Cascade Cyclization of 2-Aryl Indoles

This table shows the yields of cyanoalkyl indolo[2,1-a]isoquinolinones from the reaction of 2-aryl indoles with **cyclobutanone oxime** esters using an organic photosensitizer.^[5]

Entry	2-Aryl Indole Substrate	Cyclobutanone O-Acetyl Oxime Ester	Product	Yield (%)
1	2-Phenyl-1H-indole	Cyclobutanone O-acetyl oxime	5-(3-cyanopropyl)-5,6-dihydroindolo[2,1-a]isoquinoline	88
2	2-(p-Tolyl)-1H-indole	Cyclobutanone O-acetyl oxime	5-(3-cyanopropyl)-2-methyl-5,6-dihydroindolo[2,1-a]isoquinoline	91
3	2-(4-Methoxyphenyl)-1H-indole	Cyclobutanone O-acetyl oxime	5-(3-cyanopropyl)-2-methoxy-5,6-dihydroindolo[2,1-a]isoquinoline	85
4	2-(4-Chlorophenyl)-1H-indole	Cyclobutanone O-acetyl oxime	2-chloro-5-(3-cyanopropyl)-5,6-dihydroindolo[2,1-a]isoquinoline	82
5	2-Phenyl-1H-indole	3-Methylcyclobutanone O-acetyl oxime	5-(3-cyano-2-methylpropyl)-5,6-dihydroindolo[2,1-a]isoquinoline	76

Experimental Protocols

Protocol 1: Visible-Light-Driven Catalyst-Free Cyanoalkylation of Quinoxalin-2(1H)-ones

This protocol describes a photocatalyst- and additive-free method for the C3-cyanoalkylation of quinoxalin-2(1H)-ones.[\[3\]](#)[\[4\]](#)

Materials:

- Quinoxalin-2(1H)-one derivative (0.2 mmol)
- **Cyclobutanone oxime** ester (0.4 mmol)
- Dimethyl sulfoxide (DMSO) (2.0 mL)
- Schlenk tube (10 mL)
- Blue LEDs (460-470 nm)
- Magnetic stirrer

Procedure:

- To a 10 mL Schlenk tube, add the quinoxalin-2(1H)-one derivative (0.2 mmol, 1.0 equiv) and the **cyclobutanone oxime** ester (0.4 mmol, 2.0 equiv).
- Add DMSO (2.0 mL) to the tube.
- The tube is sealed and the mixture is stirred at room temperature.
- The reaction mixture is irradiated with blue LEDs (34 W) for 24 hours.
- Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 3-cyanoalkylated quinoxalin-2(1H)-one.

Protocol 2: Iron-Catalyzed Direct C–H Cyanoalkylation of Heteroarenes

This protocol details an iron-catalyzed method for the direct C–H cyanoalkylation of heteroarenes.[\[1\]](#)

Materials:

- Heteroarene (0.2 mmol)
- **Cyclobutanone oxime** ester (0.3 mmol)
- Fe(acac)₃ (10 mol%)
- 1,2-Dichloroethane (DCE) (2.0 mL)
- Schlenk tube (10 mL)
- Magnetic stirrer and heating block

Procedure:

- To a 10 mL Schlenk tube, add the heteroarene (0.2 mmol, 1.0 equiv), **cyclobutanone oxime** ester (0.3 mmol, 1.5 equiv), and Fe(acac)₃ (7.0 mg, 0.02 mmol, 10 mol%).
- The tube is evacuated and backfilled with argon three times.
- Add DCE (2.0 mL) to the tube via syringe.
- The tube is sealed and the reaction mixture is stirred at 120 °C for 12 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to give the desired cyanoalkylated heteroarene.

Protocol 3: Organophotocatalytic Cascade Cyclization of 2-Aryl Indoles

This protocol describes a visible-light-induced cascade cyclization of 2-aryl indoles with **cyclobutanone oxime** esters using an organic photosensitizer.[\[5\]](#)

Materials:

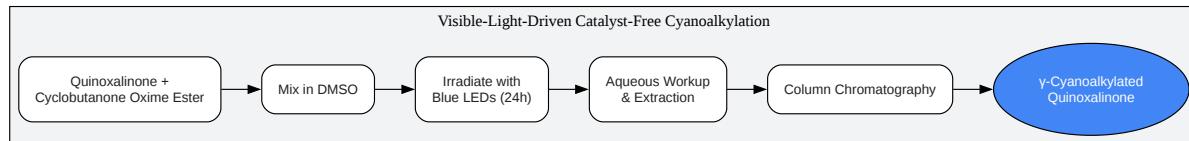
- 2-Aryl indole (0.2 mmol)
- **Cyclobutanone oxime** ester (0.4 mmol)
- Eosin Y (2 mol%)
- Acetonitrile (2.0 mL)
- Schlenk tube (10 mL)
- Blue LEDs (460-470 nm)
- Magnetic stirrer

Procedure:

- To a 10 mL Schlenk tube, add the 2-aryl indole (0.2 mmol, 1.0 equiv), **cyclobutanone oxime** ester (0.4 mmol, 2.0 equiv), and Eosin Y (2.6 mg, 0.004 mmol, 2 mol%).
- The tube is evacuated and backfilled with argon three times.
- Add acetonitrile (2.0 mL) via syringe.
- The tube is sealed and the reaction mixture is stirred at room temperature under irradiation with blue LEDs for 12 hours.
- After the reaction is complete, the solvent is evaporated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired cyanoalkyl indolo[2,1-a]isoquinolinone.

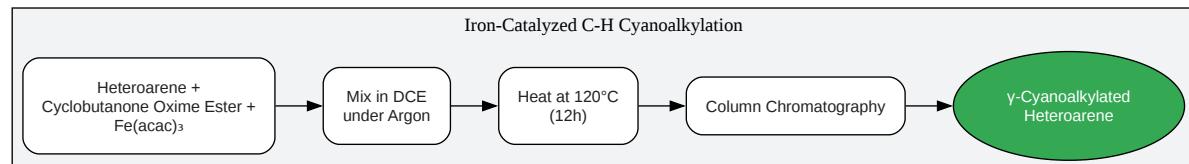
Visualizations

Signaling Pathways and Experimental Workflows



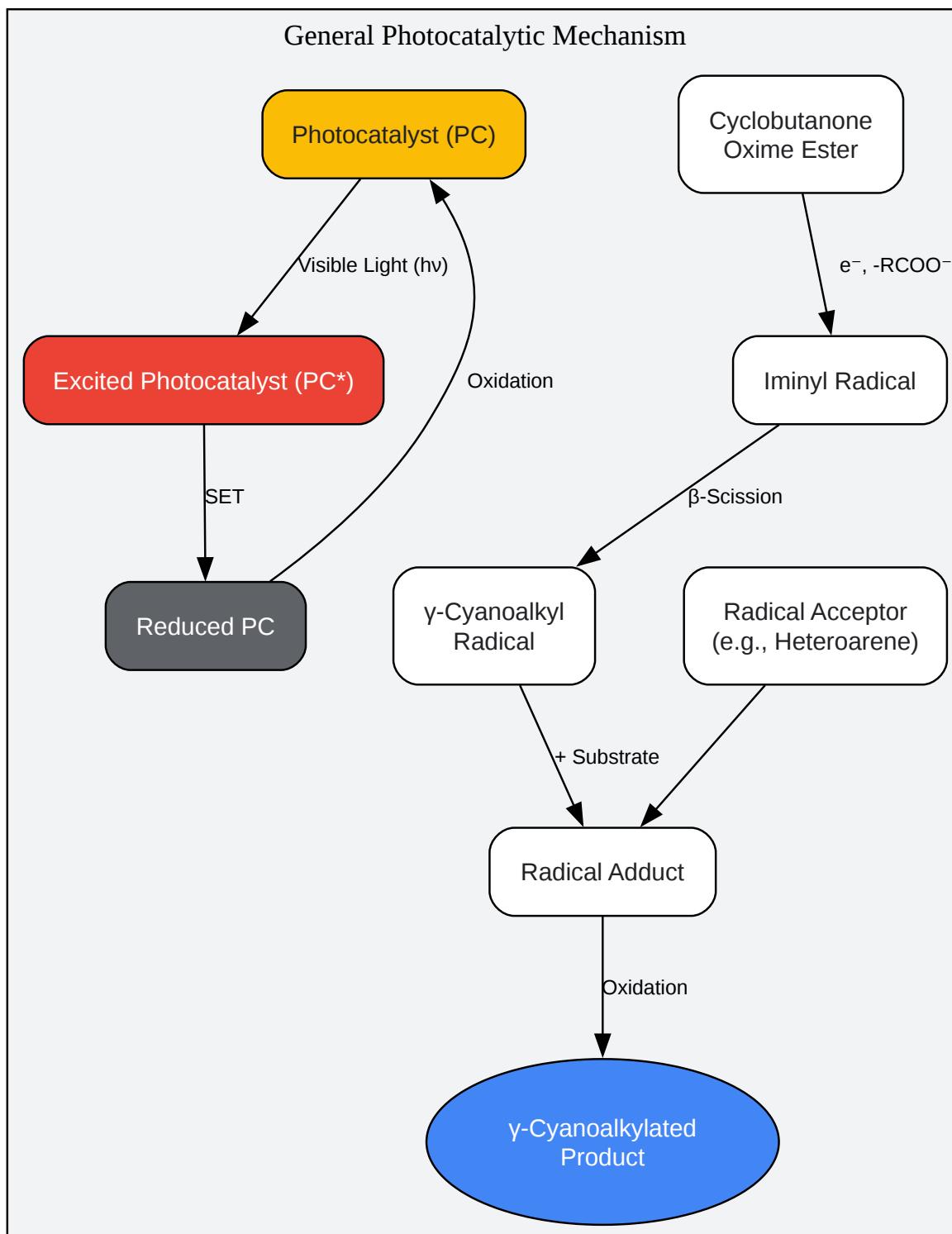
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Caption: Workflow for Visible-Light-Driven Cyanoalkylation.



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Caption: Workflow for Iron-Catalyzed Cyanoalkylation.



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Caption: General Photocatalytic Iminyl Radical Formation and Reaction.

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